1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorobenzyl, fluorophenyl, and methyl groups attached to a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the fluorophenyl groups: The final step includes the coupling of the intermediate with 4-fluorophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorobenzyl)-4-(4-fluorophenyl)piperazine
- 1-(2,4-dichlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole stands out due to its unique combination of dichlorobenzyl, fluorophenyl, and methyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H16Cl2F2N2 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C23H16Cl2F2N2/c1-14-22(15-3-8-19(26)9-4-15)28-29(13-17-2-7-18(24)12-21(17)25)23(14)16-5-10-20(27)11-6-16/h2-12H,13H2,1H3 |
InChI Key |
KJYXMXGTOQDOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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